molecular formula C21H25ClN2O2 B2952409 N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide CAS No. 953933-15-8

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2952409
CAS No.: 953933-15-8
M. Wt: 372.89
InChI Key: KWJWMJSYPDQVAD-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide is a synthetic small molecule of interest in chemical and pharmacological research. This compound features a benzylpiperidine scaffold, a structure present in compounds with documented activity in neurological studies . The 4-chlorophenoxyacetamide moiety further functionalizes the core structure, suggesting potential for investigating its interactions with various biological targets. Researchers may explore this compound as a potential ligand or modulator for central nervous system (CNS) receptors or enzymes. The benzylpiperidine core is associated with molecules that exhibit activity as monoamine oxidase inhibitors (MAOI) and monoamine releasing agents, indicating its utility in studies related to neurotransmission . As a high-purity chemical, it is suited for in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further synthetic modification. Handle with appropriate precautions in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c22-19-6-8-20(9-7-19)26-16-21(25)23-14-17-10-12-24(13-11-17)15-18-4-2-1-3-5-18/h1-9,17H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJWMJSYPDQVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzylpiperidine, which can be achieved through the catalytic hydrogenation of 4-benzylpyridine . The next step involves the reaction of 4-benzylpiperidine with 2-(4-chlorophenoxy)acetyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Piperidine vs. Azetidine Derivatives
  • Azetidine Analogs: Derivatives like 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide () replace piperidine with a strained azetidine ring. This modification reduces molecular weight and may enhance metabolic stability but could limit binding to sterically sensitive targets like 17β-HSD3 .
Pyrrolidine and Spirocyclic Derivatives
  • Pyrrolidine-Based: 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-3-yl)methyl)acetamide () introduces a five-membered pyrrolidine ring, which may alter conformational flexibility and hydrogen-bonding interactions compared to piperidine .
  • Spirocyclic Analogs : Compounds such as 899729-93-2 (1,4-dioxaspiro[4.5]decan-2-yl derivative, ) exhibit rigid spiro structures that could enhance selectivity by restricting rotational freedom .

Substituent Modifications

Chlorophenoxy Group Variations
  • Target Compound: A single 4-chlorophenoxy group contributes to π-π stacking and hydrophobic interactions.
Aryl and Heteroaryl Modifications
  • Quinazolinone Derivatives: Compounds like 7b () replace the benzylpiperidine with a quinazolinone core, resulting in higher melting points (262°C vs. ~200°C for piperidine analogs) and altered solubility profiles .
  • Thiophene and Furan Rings : Derivatives such as 879930-40-2 () introduce sulfur- or oxygen-containing heterocycles, which may improve metabolic resistance or enable redox-mediated activity .

Pharmacological Activity and Selectivity

17β-HSD3 Inhibition
  • Target Compound Analogs: Compound 29 (IC50 = 76 nM) and 30 (IC50 = 74 nM) () demonstrate nanomolar potency against 17β-HSD3, critical for testosterone biosynthesis in prostate cancer. The benzylpiperidine scaffold likely contributes to membrane interaction due to its hydrophobicity .
  • Selectivity : These inhibitors show <20% inhibition of 17β-HSD2 at 10 µM, highlighting scaffold-dependent selectivity .
ATF4 Pathway Inhibition
  • Azetidine-Based Inhibitors : Derivatives like those in and target ATF4, a key regulator of stress responses in cancer. The azetidine core may favor interactions with transcription factor domains over enzymatic pockets .

Physicochemical Properties

Property Target Compound Quinazolinone 7b () Azetidine Derivative ()
Melting Point Not Reported 262°C Likely lower (amorphous oils)
Molecular Weight ~400 g/mol (estimated) 381.8 g/mol ~350–400 g/mol
LogP (Predicted) ~3.5 (benzylpiperidine) ~2.8 (quinazolinone) ~2.5–3.0 (azetidine)

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide, a synthetic organic compound, has garnered attention for its diverse biological activities. This article explores the compound's efficacy, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives and is characterized by a piperidine ring substituted with a benzyl group and a chlorophenoxy acetamide moiety. Its molecular formula is C20H25ClN2O2C_{20}H_{25}ClN_2O_2, with a molecular weight of 364.88 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20_{20}H25_{25}ClN2_{2}O2_{2}
Molecular Weight364.88 g/mol
SolubilitySoluble in DMSO, ethanol

This compound interacts with various molecular targets, particularly sigma receptors. Research indicates that it exhibits high affinity for sigma1 receptors (Ki values around 3.90 nM) and moderate affinity for sigma2 receptors (Ki values around 240 nM) . This interaction may modulate neurotransmitter systems, leading to potential therapeutic effects in neurological disorders.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, such as HT-29 (colon cancer) and TK-10 (renal cancer), with IC50 values indicating potent cytotoxicity .

Neurological Effects

The compound's interaction with sigma receptors suggests a role in modulating pain and anxiety. Preclinical studies indicate that it may reduce pain perception and exhibit anxiolytic effects, making it a candidate for further development in pain management therapies .

Case Studies

  • Sigma Receptor Affinity Study : A series of derivatives were synthesized and tested for their affinity at sigma receptors. The results indicated that modifications to the phenylacetamide structure significantly influenced receptor binding affinities, highlighting the importance of structural optimization in drug design .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cells, this compound exhibited dose-dependent inhibition of cell viability in both HT-29 and TK-10 cell lines, with apoptosis markers being upregulated at higher concentrations .

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